molecular formula C8H12O6 B6320622 rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 143004-82-4

rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No. B6320622
M. Wt: 204.18 g/mol
InChI Key: QDCLIEXYHDLWGC-UHFFFAOYSA-N
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Description

Rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, also known as rac-5-MCD, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a melting point of 8°C and a boiling point of 190°C. Rac-5-MCD is a cyclic dioxolane derivative and is used in a variety of industrial and laboratory applications.

Scientific Research Applications

Rac-5-MCD has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances. Rac-5-MCD has also been used in the synthesis of polymers, dyes, and catalysts.

Mechanism Of Action

Rac-5-MCD is an acylating agent and can react with nucleophiles, such as amines, alcohols, and thiols. The reaction with amines produces an amide, while the reaction with alcohols produces an ester. The reaction with thiols produces a thioester. The reaction mechanism involves the formation of an intermediate acylium ion, which then reacts with the nucleophile to form the desired product.

Biochemical And Physiological Effects

Rac-5-MCD has been used in the synthesis of various compounds that have a wide range of biochemical and physiological effects. For example, it has been used in the synthesis of anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. It has also been used in the synthesis of compounds that can act as inhibitors of enzymes, such as proteases, kinases, and phosphatases.

Advantages And Limitations For Lab Experiments

Rac-5-MCD is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively stable and has a low toxicity. However, it is not suitable for use in reactions that involve strong bases or acids, as it can be easily hydrolyzed.

Future Directions

In the future, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of novel compounds with therapeutic properties. It may also be used in the synthesis of compounds that can be used as imaging agents or as catalysts for chemical reactions. Additionally, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of compounds that can be used in the detection of disease markers. Finally, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of compounds that can be used as biosensors or as catalysts for biochemical reactions.

properties

IUPAC Name

5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLIEXYHDLWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-[1,3]dioxolane-4,5-dicarboxylic acid, monomethyl ester

Synthesis routes and methods

Procedure details

To a stirred solution of 1.23 mL of dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in 12 mL of methanol was added slowly 3.0 mL of 2 mol/L sodium hydroxide solution under ice-cooling. After being stirred at room temperature for 24 hours, the reaction mixture was concentrated under reduced pressure, and the residue was diluted with 15 ml of water. After the mixture was washed with diethyl ether, acidified by addition of 4 mL of 2 mol/L hydrochloric acid. After the aqueous layer was extracted with dichloromethane, the organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 0.686 g of 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid monomethyl ester.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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